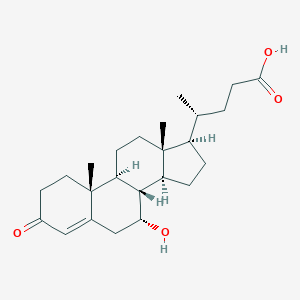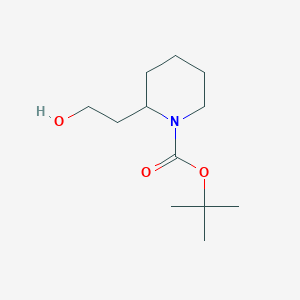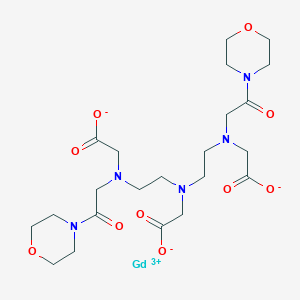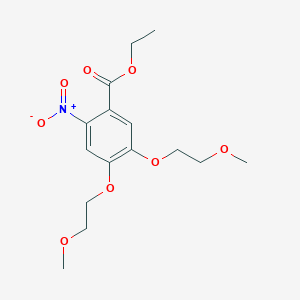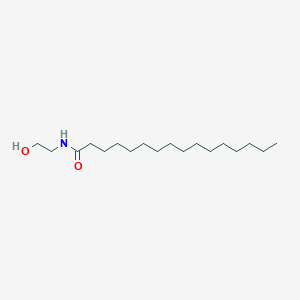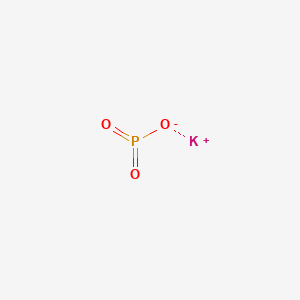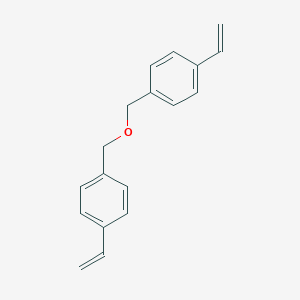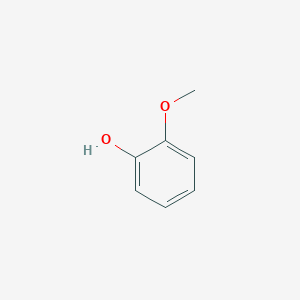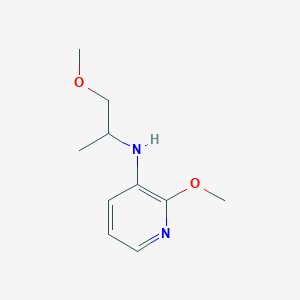
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine, also known as MPMP, is a pyridine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may contribute to the drug's anti-inflammatory and neuroprotective effects.
Biochemische Und Physiologische Effekte
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to have a number of biochemical and physiological effects, including its ability to reduce inflammation, inhibit the formation of amyloid beta, and increase acetylcholine levels in the brain. In addition, 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has several advantages for use in lab experiments, including its availability and relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine, including its use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additional research is needed to fully understand the mechanism of action of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine and to determine its safety and efficacy as a therapeutic agent. Other potential areas of research include the development of new synthesis methods for 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine and the exploration of its potential applications in other areas of medicine.
Synthesemethoden
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine can be synthesized using several methods, including the reaction of 2-chloro-3-methoxypyridine with 1-methoxypropan-2-amine in the presence of a base. Another method involves the reaction of 2-chloro-3-methoxypyridine with 1-methoxypropan-2-ol in the presence of a base, followed by the reaction with ammonia. Both methods result in the formation of 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine as a white solid.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and as a drug candidate for the treatment of Alzheimer's disease. In a study conducted on rats, 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine was found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the blood. Another study showed that 2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine inhibited the formation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
112777-36-3 |
|---|---|
Produktname |
2-Methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine |
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-methoxy-N-(1-methoxypropan-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O2/c1-8(7-13-2)12-9-5-4-6-11-10(9)14-3/h4-6,8,12H,7H2,1-3H3 |
InChI-Schlüssel |
XBFMAUCLMHRSNQ-UHFFFAOYSA-N |
SMILES |
CC(COC)NC1=C(N=CC=C1)OC |
Kanonische SMILES |
CC(COC)NC1=C(N=CC=C1)OC |
Synonyme |
3-Pyridinamine,2-methoxy-N-(2-methoxy-1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







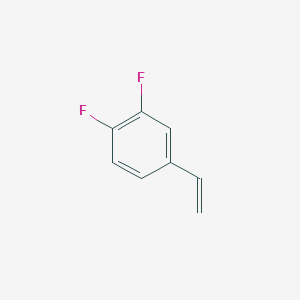
![Tricyclo[4.2.1.02,5]non-7-ene, 9-methoxy-, stereoisomer (9CI)](/img/structure/B50088.png)
